molecular formula C10H12ClF2NO B1406059 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine CAS No. 1373916-40-5

1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine

Cat. No. B1406059
M. Wt: 235.66 g/mol
InChI Key: QIXPUVHOGFXGLQ-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine, also known as 2C-E, is a chemical compound of great interest in scientific research due to its ability to induce psychedelic effects in humans1. It has a molecular formula of C10H12ClF2NO and a molecular weight of 235.66 g/mol1.



Synthesis Analysis

The synthesis of 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine is not explicitly mentioned in the search results. However, similar compounds like 1,2-Bis(2-chloroethoxy)ethane have been used in the synthesis of other complex molecules2.



Molecular Structure Analysis

The molecular structure of 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine is not directly provided in the search results. However, related compounds such as 2-Chloro-1-(2,2-difluoroethoxy)-4-fluorobenzene have a molecular formula of C8H6ClF3O and a molecular weight of 210.583.



Chemical Reactions Analysis

The specific chemical reactions involving 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine are not detailed in the search results. However, related compounds undergo nucleophilic aromatic substitution reactions4.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine are not directly provided in the search results. However, related compounds such as 2-Chloro-1-(2,2-difluoroethoxy)-4-fluorobenzene have a boiling point of 224.3±40.0 °C and a density of 1.338±0.06 g/cm33.


Scientific Research Applications

Antidepressant Activity

  • A study investigated 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, closely related to the compound , for their potential antidepressant activity. These derivatives showed an ability to inhibit neurotransmitter uptake and were tested in rodent models for antidepressant effects. Venlafaxine, a compound from this series, is undergoing clinical evaluation (Yardley et al., 1990).

Analytical Characterizations

  • Research on 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (fluorolintane) and its isomers, which share a similar structural motif, focused on analytical characterizations. This study is significant for understanding the analytical aspects of related compounds (Dybek et al., 2019).

Effects on Photosynthesis

  • A study on N-phenyl-2-naphthylamine, which bears resemblance in structure, demonstrated its effects on aquatic unicellular algae, indicating a potential research application in understanding environmental impacts (Qian et al., 2009).

Biomedical Applications

  • Poly(3,4-dihyroxyphenyl)ethylamine, a related compound, was explored for its potential as a nontoxic, blood compatible, antioxidant, and drug delivery material, showcasing its biomedical application possibilities (Sahiner et al., 2018).

Inhibition of Cholesterol Biosynthesis

  • Amides of beta-(4-chlorophenoxy)-alpha-phenyl-ethylamines were tested for their inhibitory activity on cholesterol biosynthesis in vitro. This research highlights potential applications in the development of cholesterol-lowering drugs (Rossi et al., 1989).

Safety And Hazards

The safety and hazards of 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine are not directly provided in the search results. However, related compounds like 1,2-Bis(2-chloroethoxy)ethane have hazard statements such as H301 - H312 - H315 - H318 - H3352.


Future Directions

The future directions of research involving 1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine are not explicitly mentioned in the search results. However, given its ability to induce psychedelic effects in humans1, it may continue to be of interest in scientific research.


Please note that this information is based on the available search results and may not be fully comprehensive or completely accurate. For more detailed information, please refer to specific scientific literature or contact a chemical supplier.


properties

IUPAC Name

1-[2-chloro-4-(2,2-difluoroethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClF2NO/c1-6(14)8-3-2-7(4-9(8)11)15-5-10(12)13/h2-4,6,10H,5,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXPUVHOGFXGLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OCC(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Chloro-4-(2,2-difluoroethoxy)-phenyl]-ethylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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